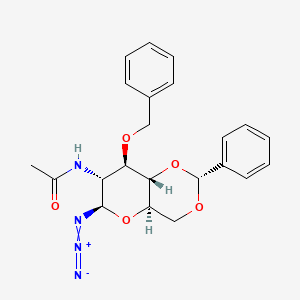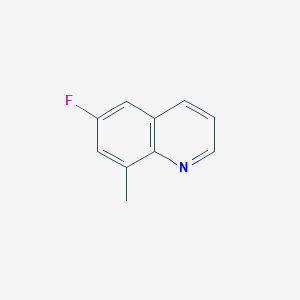
6-氟-8-甲基喹啉
描述
6-Fluoro-8-methylquinoline is a fluorinated quinoline derivative with the molecular formula C10H8FN. This compound is part of the broader class of quinolines, which are nitrogen-containing heterocyclic compounds.
科学研究应用
6-Fluoro-8-methylquinoline has a wide range of applications in scientific research:
作用机制
Target of Action
It is known that quinolines, the family to which 6-fluoro-8-methylquinoline belongs, often target various enzymes, inhibiting their function .
Mode of Action
Quinolines are known to interact with their targets in a way that inhibits the target’s function . The presence of a fluorine atom in the quinoline structure is known to enhance the biological activity of the compound .
Biochemical Pathways
It is known that quinolines can affect a variety of biochemical pathways due to their ability to inhibit various enzymes .
Pharmacokinetics
The unchanged drug was excreted mainly in the urine, with 82 to 88% of the doses appearing for 72 hours .
Result of Action
It is known that quinolines can have antibacterial, antineoplastic, and antiviral activities .
Action Environment
It is known that the stability and efficacy of quinolines can be influenced by factors such as temperature, ph, and the presence of other compounds .
生化分析
Biochemical Properties
6-Fluoro-8-methylquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . The compound’s interaction with enzymes such as DNA gyrase and topoisomerase IV leads to the disruption of bacterial DNA replication and transcription processes . Additionally, 6-Fluoro-8-methylquinoline can bind to proteins involved in cell signaling pathways, modulating their activity and affecting downstream cellular responses .
Cellular Effects
The effects of 6-Fluoro-8-methylquinoline on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, 6-Fluoro-8-methylquinoline disrupts DNA synthesis, leading to cell death . In mammalian cells, it can modulate the activity of key signaling molecules, thereby affecting processes such as cell proliferation, apoptosis, and differentiation . The compound’s impact on gene expression is also notable, as it can upregulate or downregulate the expression of specific genes involved in critical cellular functions .
Molecular Mechanism
The molecular mechanism of action of 6-Fluoro-8-methylquinoline involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of bacterial enzymes such as DNA gyrase and topoisomerase IV, inhibiting their activity and preventing DNA replication . This binding is facilitated by the fluorine atom, which enhances the compound’s affinity for the enzyme’s active site . Additionally, 6-Fluoro-8-methylquinoline can interact with transcription factors and other regulatory proteins, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Fluoro-8-methylquinoline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Fluoro-8-methylquinoline remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained inhibition of bacterial growth and persistent changes in gene expression in mammalian cells .
Dosage Effects in Animal Models
The effects of 6-Fluoro-8-methylquinoline vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial activity without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity . These findings highlight the importance of dosage optimization in the use of 6-Fluoro-8-methylquinoline for therapeutic applications .
Metabolic Pathways
6-Fluoro-8-methylquinoline is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes . These metabolic reactions can lead to the formation of active or inactive metabolites, influencing the compound’s overall biological activity . Additionally, 6-Fluoro-8-methylquinoline can affect metabolic flux and alter the levels of specific metabolites in cells .
Transport and Distribution
The transport and distribution of 6-Fluoro-8-methylquinoline within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux pumps and other transport proteins . Once inside the cell, 6-Fluoro-8-methylquinoline can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 6-Fluoro-8-methylquinoline is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization is essential for its activity, as it allows 6-Fluoro-8-methylquinoline to interact with its target biomolecules in the appropriate cellular context . Post-translational modifications, such as phosphorylation or acetylation, can further modulate the compound’s localization and function .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-8-methylquinoline typically involves the fluorination of quinoline derivatives. One common method is the direct fluorination of 6-methoxyquinoline, which can yield 6-fluoroquinoline derivatives . Another approach involves the Skraup synthesis, where 2-amino-5-fluorophenol is used as a starting material .
Industrial Production Methods: Industrial production of 6-Fluoro-8-methylquinoline may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorine gas. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 6-Fluoro-8-methylquinoline undergoes various chemical reactions, including:
Electrophilic Substitution: This reaction is not highly selective, often resulting in a mixture of products such as 5-fluoroquinoline, 6-fluoroquinoline, and 8-fluoroquinoline.
Nucleophilic Substitution: This reaction involves the displacement of the fluorine atom by nucleophiles, leading to the formation of various substituted quinoline derivatives.
Oxidation and Reduction: These reactions can modify the quinoline ring, introducing functional groups that enhance the compound’s reactivity and biological activity.
Common Reagents and Conditions:
Electrophilic Substitution: Typically involves reagents like fluorine gas or fluorinating agents under controlled conditions.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for these transformations.
Major Products Formed: The major products formed from these reactions include various fluorinated quinoline derivatives, which can be further functionalized for specific applications .
相似化合物的比较
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 6,8-Difluoroquinoline
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline (Fluoroquine)
- Mefloquine
Comparison: 6-Fluoro-8-methylquinoline is unique due to the presence of both a fluorine atom and a methyl group on the quinoline ring. This combination enhances its reactivity and biological activity compared to other fluorinated quinolines. For example, fluoroquine and mefloquine are well-known antimalarial drugs, but 6-Fluoro-8-methylquinoline’s specific substitution pattern may offer distinct advantages in terms of selectivity and potency .
属性
IUPAC Name |
6-fluoro-8-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-7-5-9(11)6-8-3-2-4-12-10(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRNDEDVTKRERI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675026 | |
| Record name | 6-Fluoro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150271-14-9 | |
| Record name | 6-Fluoro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


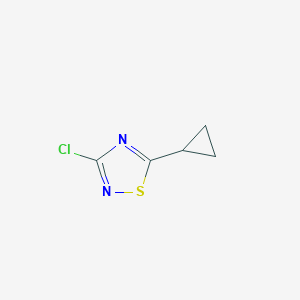
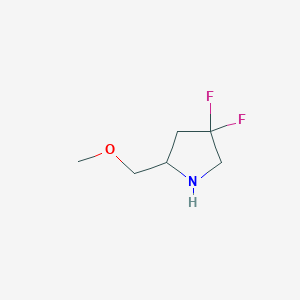
![6-Ethyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1532005.png)
![5-Ethyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one](/img/structure/B1532009.png)
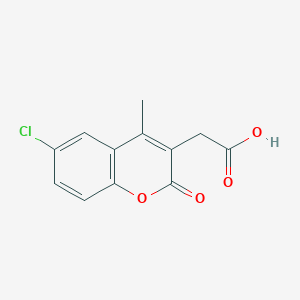
![8-(4-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1532012.png)
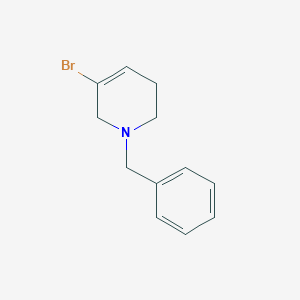
![[(2,6-Dichlorophenyl)methyl]hydrazine hydrochloride](/img/structure/B1532016.png)
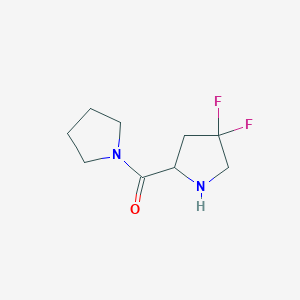
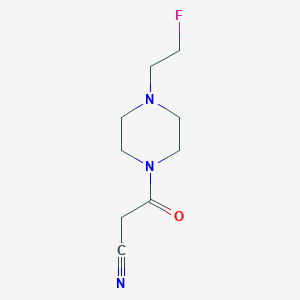
![2-(2-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1532019.png)
![4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1532020.png)
![2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole](/img/structure/B1532022.png)
